N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Description
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a trifluoromethyl group, a thiazole ring, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5S/c1-21-12(11(8-20-21)14(15,16)17)9-19-10-2-5-22(6-3-10)13-18-4-7-23-13/h4,7-8,10,19H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFQNTULIOKUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CNC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiazole ring is then synthesized and attached to the pyrazole ring. Finally, the piperidine ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-throughput screening and automated synthesis can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, thiazole, and piperidine derivatives that share structural features with N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine. Examples include:
- 2-methyl-4-(trifluoromethyl)pyrazole derivatives
- Thiazole-containing compounds
- Piperidine-based molecules
Uniqueness
What sets this compound apart is its combination of these three distinct structural motifs, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
